N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound with a molecular formula of C17H15N3O4S3
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole to form the sulfonyl-thiazole intermediate. This intermediate is then reacted with 3-(phenylthio)propanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The compound’s sulfonyl and thiazole groups are key to its binding affinity and specificity. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide: Similar structure but with a butanamide group.
Uniqueness
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the phenylthio group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may also influence its reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S3/c22-16(10-11-27-14-4-2-1-3-5-14)20-18-19-12-17(28-18)29(25,26)15-8-6-13(7-9-15)21(23)24/h1-9,12H,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUFZGCAIDKUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.